Betulinan A

Description

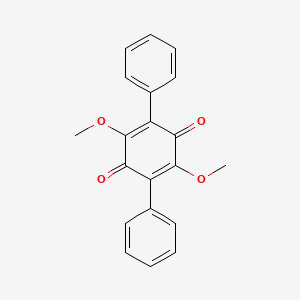

Betulinan A is a fungal-derived benzoquinone compound first isolated from Lenzites betulina (a basidiomycete fungus) by Lee et al. in 1996 . Its molecular formula, C₂₀H₁₆O₄, was confirmed via high-resolution electrospray ionization mass spectrometry (HRESIMS), and its structure includes a para-substituted benzoquinone core with additional hydroxyl and methyl groups . This compound has garnered attention for its phosphodiesterase-4B (PDE4B) inhibitory activity (IC₅₀ = 44 µM), a target implicated in inflammatory and neurological disorders such as Alzheimer’s disease . While its cytotoxic and antimicrobial properties are less pronounced compared to analogs like Betulinan C, it remains a key reference compound in natural product research .

Properties

IUPAC Name |

2,5-dimethoxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-23-19-15(13-9-5-3-6-10-13)18(22)20(24-2)16(17(19)21)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOWAYMMZVELOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=C(C1=O)C2=CC=CC=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204020 | |

| Record name | Betulinan A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55458-24-7 | |

| Record name | Betulinan A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betulinan A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Betulinan C (C₁₉H₁₃O₃)

Structural Features :

Pharmacological Activities :

PDE4B Inhibition :

- Exhibits 17 µM IC₅₀ , significantly stronger than Betulinan A (44 µM) .

- Molecular docking studies suggest interactions with Gln443 and Phe446 residues in PDE4B, enhancing binding affinity .

Cytotoxicity :

- Moderate activity against MCF-7 (breast cancer) , NCI-H460 (lung cancer) , and SF-268 (astrocytoma) cell lines, with IC₅₀ values ranging from 10–40 µg/mL .

Antimicrobial Activity :

Key Difference : Betulinan C’s smaller molecular size and para-carbonyl orientation enhance both PDE4B inhibition and cellular uptake compared to this compound .

BTH-II0204-207:A

Structural Features :

Pharmacological Activities :

PDE4B Inhibition :

Terphenyl Derivatives

Pharmacological Activities :

Cytotoxicity :

Antimicrobial Activity: Active against S. aureus and Pseudomonas aeruginosa (MIC = 25–50 µg/mL) .

Key Difference: Terphenyls lack the benzoquinone moiety, reducing PDE4B affinity but retaining broad-spectrum antimicrobial activity .

Betulinic Acid Derivatives (Triterpenoids)

Structural Features :

- Pentacyclic triterpenoid skeleton with modifications such as phosphonate groups .

Pharmacological Activities :

Anticancer Activity: Betulinic acid derivatives show nanomolar IC₅₀ values against melanoma and leukemia cells, surpassing this compound’s cytotoxicity .

Enzyme Inhibition :

- Modified derivatives (e.g., phosphonates) inhibit HIV-1 protease and topoisomerases but lack PDE4B specificity .

Key Difference: Unlike this compound’s planar benzoquinone structure, triterpenoids’ 3D conformation enables diverse target interactions .

Data Table: Comparative Profiles of this compound and Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.